N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylcarbamoyl group, a benzothiazole ring, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzylcarbamoyl Intermediate: The initial step involves the reaction of benzylamine with phosgene to form benzyl isocyanate, which is then reacted with a suitable amine to yield the benzylcarbamoyl intermediate.
Thioether Formation: The benzylcarbamoyl intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Benzothiazole Ring Formation: The thioether intermediate undergoes cyclization with 2-aminothiophenol to form the benzothiazole ring.
Benzamide Formation: Finally, the benzothiazole intermediate is reacted with benzoyl chloride to form the target compound, N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-(2-{[(CARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE
- N-(2-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the carbamoyl group can significantly alter the chemical properties and reactivity of these compounds.
- Unique Features: N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to the benzyl group, which may enhance its binding affinity to certain molecular targets and improve its solubility in organic solvents.
This detailed article provides a comprehensive overview of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19N3O2S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H19N3O2S2/c27-21(24-14-16-7-3-1-4-8-16)15-29-23-26-19-12-11-18(13-20(19)30-23)25-22(28)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,27)(H,25,28) |
InChI Key |
BWVRJHQGTQXKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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